molecular formula C23H24N4O2S B2569049 N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251606-15-1

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2569049
CAS No.: 1251606-15-1
M. Wt: 420.53
InChI Key: YHYIKLULGIWRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with benzyl, ethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • N-benzyl-3-ethyl-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • N-benzyl-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Uniqueness

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both benzyl and ethyl groups, along with the sulfonamide moiety, provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-18-12-14-20(15-13-18)27(17-19-9-6-5-7-10-19)30(28,29)21-11-8-16-26-22(4-2)24-25-23(21)26/h5-16H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYIKLULGIWRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.